molecular formula C5H6N4O B2732335 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile CAS No. 36663-19-1

5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile

Cat. No. B2732335
CAS RN: 36663-19-1
M. Wt: 138.13
InChI Key: KTYJFUFFTAJDKX-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile is a chemical compound with the molecular formula C5H6N4O and a molecular weight of 138.13 . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile are not available in the search results, a related compound, 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile, has been reported to react with acetylacetone to form a substituted pyrazole residue . This suggests potential synthetic pathways involving hydrazine and oxazole precursors.


Molecular Structure Analysis

The InChI code for 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile is 1S/C5H6N4O/c1-3-8-4(2-6)5(9-7)10-3/h9H,7H2,1H3 . This indicates that the molecule contains a 1,3-oxazole ring substituted with a hydrazine group at the 5-position, a methyl group at the 2-position, and a carbonitrile group at the 4-position.


Physical And Chemical Properties Analysis

5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile is a solid at room temperature . It has a melting point of 163-165°C and a predicted boiling point of 336.8°C at 760 mmHg . The compound has a predicted density of 1.3 g/cm3 and a refractive index of n20D 1.57 .

Scientific Research Applications

Novel Triazole Derivatives

Triazoles, including derivatives synthesized from precursors like oxazoles, are noted for their wide range of biological activities. They have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties among others. The development of new chemical entities and pharmaceuticals often involves triazole derivatives due to their structural versatility and significant therapeutic potential (Ferreira et al., 2013).

Oxazole Scaffold in Drug Development

Oxazoles, by extension potentially including 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile, are crucial scaffolds in drug development. Their presence in various pharmacologically active molecules has prompted extensive research into their applications in creating new therapeutic agents. Oxazoles have been applied in designing anticancer, anti-Alzheimer's, anti-hyperglycemic, and antibacterial agents. Their ability to interact with different molecular targets makes them valuable in medicinal chemistry (Kaur et al., 2018).

Synthetic Methodologies and Chemical Reactions

Research into the synthesis of polyfunctional heteroaromatics has uncovered new methodologies and chemical reactions, including those involving oxazole derivatives. These studies have led to the discovery of new rearrangements and the correction of previously assigned structures. Such research highlights the importance of oxazoles in developing new synthetic routes for complex heterocyclic compounds (Moustafa et al., 2017).

Antioxidant Activity

The study of compounds with antioxidant properties is crucial in various scientific fields, including food science, medicine, and pharmacy. Oxazoles and related heterocycles have been evaluated for their antioxidant capacities, contributing to their potential therapeutic applications (Munteanu & Apetrei, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c1-3-8-4(2-6)5(9-7)10-3/h9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYJFUFFTAJDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile

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